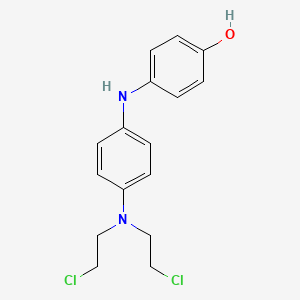
3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde is an organic compound with a complex structure that includes acetyl, ethyl, and dihydroxy functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde typically involves multi-step organic reactions. One common method includes the acetylation of 5-ethyl-2,6-dihydroxybenzaldehyde using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism by which 3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in microbial metabolic pathways. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, disrupting their normal function.
Comparison with Similar Compounds
- 2,4-Dihydroxybenzaldehyde
- 5-Ethyl-2-hydroxyacetophenone
- 2,6-Dihydroxyacetophenone
Comparison: Compared to these similar compounds, 3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde is unique due to the presence of both acetyl and ethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where these functional groups play a crucial role.
Properties
CAS No. |
412338-84-2 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-acetyl-5-ethyl-2,6-dihydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O4/c1-3-7-4-8(6(2)13)11(15)9(5-12)10(7)14/h4-5,14-15H,3H2,1-2H3 |
InChI Key |
FZQLTHZIWRBZPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1O)C=O)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



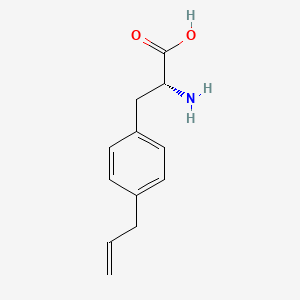

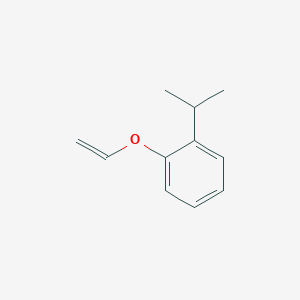
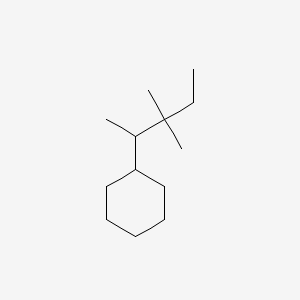
![4-Chloro-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13953003.png)

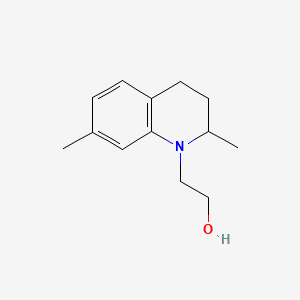
![3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]-](/img/structure/B13953024.png)
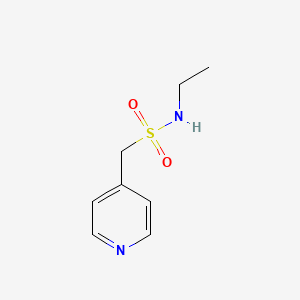
![2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13953053.png)
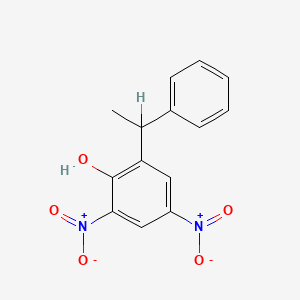
![3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13953073.png)
